Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
methyl 5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H8N4O2/c1-14-4-6(3-11)7-8(10(15)16-2)12-5-13-9(7)14/h4-5H,1-2H3 |
InChI Key |
CKGOROWGQFODQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 5
The synthesis often begins with bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective bromination at position 5, yielding 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with 86–93% efficiency. This step is critical for subsequent nucleophilic substitution.
Cyanation via Transition Metal Catalysis
The 5-bromo intermediate undergoes cyanation using copper(I) cyanide (CuCN) or palladium-catalyzed cross-coupling with trimethylsilyl cyanide (TMSCN). For example, heating the bromo derivative with CuCN in dimethylformamide (DMF) at 120°C for 12 hours replaces bromine with a cyano group. Yields range from 70–85%, contingent on the absence of competing side reactions.
Esterification at Position 4
The 4-chloro group is hydrolyzed to a carboxylic acid using 6 M HCl at reflux, followed by esterification with methanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂) . This two-step process converts the acid to the methyl ester, achieving 80–90% overall yield.
Cyclization of Cyano-Containing Precursors
Synthesis of 5-Cyano Pyrimidine Intermediates
Ethyl N-(5-cyano-2-methylthiopyrimidin-4-yl)glycinates serve as precursors. Cyclization under basic conditions (e.g., sodium ethoxide in ethanol) induces ring closure to form the pyrrolo[2,3-d]pyrimidine core. For instance, stirring at room temperature for 24 hours yields the bicyclic structure with a pre-installed cyano group at position 5.
Direct Functionalization of the Pyrrolo[2,3-d]Pyrimidine Core
Sequential Substitution Strategy
Starting from 4-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, sequential reactions introduce the cyano and ester groups:
Protecting Group Strategies
To prevent unwanted side reactions, the 7-methyl group is occasionally protected with tert-butyldimethylsilyl (TBS) during functionalization. Deprotection using tetrabutylammonium fluoride (TBAF) restores the methyl group post-synthesis.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Halogenation-Cyanation | 60–75% | High regioselectivity; scalable | Multi-step; palladium catalysts costly |
| Cyclization | 50–65% | Single-pot synthesis; fewer intermediates | Limited substrate versatility |
| Direct Functionalization | 70–80% | Flexibility in substitution patterns | Requires stringent temperature control |
The halogenation-cyanation route is industrially favored due to reproducibility, whereas cyclization methods suit lab-scale synthesis of novel analogs.
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is primarily investigated for its role as a precursor or intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promise in treating several diseases, including cancer and autoimmune disorders.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit potent anticancer properties. For instance, certain modifications of this scaffold have been linked to the inhibition of kinases involved in cancer progression, such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) .
Antiviral Properties
The compound has also been explored for antiviral applications. Studies have shown that modifications to the pyrrolo[2,3-d]pyrimidine core can yield compounds effective against viruses such as the Flavivirus and Pestivirus genera . These findings highlight the compound's versatility in targeting various viral mechanisms.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities.
Synthetic Routes
A novel method for synthesizing related pyrrolo[2,3-d]pyrimidine compounds has been reported, emphasizing high yields and reduced environmental impact . This method involves fewer steps and minimizes by-products, making it economically viable for pharmaceutical applications.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated inhibition of CDK activity leading to reduced tumor growth in vitro. |
| Study B | Investigate antiviral properties | Showed efficacy against Flavivirus with low cytotoxicity in cell lines. |
| Study C | Synthesize derivatives | Developed new compounds with enhanced biological activity compared to the parent compound. |
Mechanism of Action
The mechanism of action of Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function and leading to various biological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins involved in cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 4, 5, and 7 significantly alter molecular weight, polarity, and reactivity. Key analogs and their properties are summarized below:
Key Observations:
- Cyano vs. Bromo/Halogen Groups: The cyano group at position 5 (target compound) increases electrophilicity compared to bromo () or chloro () substituents, making it more reactive in nucleophilic additions or cycloadditions.
- Ester vs. Carboxylic Acid/Amine : The methyl ester at position 4 (target) balances lipophilicity and reactivity, whereas carboxylic acid derivatives () are more polar, and amines () enable stronger intermolecular interactions.
- Methyl Group at Position 7 : Common in analogs (e.g., ), this substituent likely stabilizes the pyrrolo[2,3-d]pyrimidine core and modulates steric effects.
Biological Activity
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is with a molecular weight of 202.17 g/mol. This compound belongs to the pyrrolopyrimidine class, which has been noted for its diverse therapeutic potential.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of pyrrolopyrimidine derivatives, including this compound. In a comparative analysis, the compound exhibited an effective concentration (EC50) indicating its potency against various parasites. For instance, modifications in the structure have shown to enhance or diminish biological activity significantly, with some derivatives achieving EC50 values as low as 0.025 µM, suggesting high potency in target interactions .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In a study comparing various pyrimidine derivatives, this compound demonstrated moderate antioxidant activity, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .
Anticancer Activity
Pyrrolopyrimidine compounds have been investigated for their anticancer properties. The structural features of this compound suggest it may inhibit specific pathways involved in cancer cell proliferation. Research indicates that similar compounds within this class can target key enzymes and receptors implicated in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrrolopyrimidine scaffold can lead to significant changes in potency and selectivity:
| Modification Position | Effect on Activity | Example EC50 (µM) |
|---|---|---|
| 4-position | Increased potency | 0.025 |
| 8-position | Decreased metabolic stability | 0.090 |
| N-substituents | Variable effects | 0.064 - 0.115 |
This table illustrates how subtle changes in chemical structure can influence the biological effectiveness of the compound.
Case Studies
- Antiparasitic Evaluation : A study reported that derivatives of methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine showed varied efficacy against different parasitic strains, with some achieving significant reductions in parasite viability at low concentrations .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that certain modifications to the compound enhanced its ability to inhibit cell growth and induce apoptosis, suggesting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with cyanoacetate derivatives. A common approach includes:
- Step 1 : Formation of a cyano-containing intermediate, such as ethyl 2-cyano-4,4-dimethoxybutanoate, via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated ethers) .
- Step 2 : Cyclization with formamidine to generate a pyrimidine core .
- Step 3 : Introduction of the methyl group at position 7 via alkylation (e.g., using methyl iodide or dimethyl sulfate under basic conditions) .
- Step 4 : Final carboxylation at position 4 using methyl chloroformate or similar reagents . Critical factors : Solvent choice (e.g., DMF for polar intermediates), temperature control during cyclization (80–100°C), and stoichiometric ratios of alkylating agents to avoid byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Look for signals corresponding to the methyl group at position 7 (δ ~3.3 ppm for 1H; ~40 ppm for 13C) and the cyano group (no direct 1H signal but inferred from adjacent protons). The pyrrolo-pyrimidine core shows aromatic protons at δ 7.2–8.3 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 261.065 for C10H9N4O2) and isotope patterns consistent with chlorine-free structures .
- IR : A strong absorbance near 2220 cm⁻¹ confirms the cyano group .
Q. What are common intermediates in the synthesis of this compound, and how can their purity be optimized?
Key intermediates include:
- Ethyl 2-cyano-4,4-dimethoxybutanoate : Purified via recrystallization from ethanol to >95% purity .
- 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol : Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) and remove dimethoxyethane byproducts via vacuum distillation .
- 7-Methyl-pyrrolo[2,3-d]pyrimidine core : Use column chromatography (silica gel, CH2Cl2:MeOH 9:1) to isolate regioisomers .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation at position 7 be addressed to avoid N3/N7 competition?
- Method : Employ bulky bases (e.g., DBU) and low-polarity solvents (toluene) to favor N7 methylation over N3.
- Validation : Compare 1H NMR shifts of the methyl group (N7 methyl resonates upfield vs. N3) and use NOESY to confirm spatial proximity to the pyrrole ring .
- Case Study : A 2024 study achieved 85% N7 selectivity using methyl triflate in THF with NaH .
Q. What computational strategies are effective for predicting the biological activity of derivatives, such as kinase inhibition?
- Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3QKK) to model interactions between the cyano group and ATP-binding pockets .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors. A 2019 study correlated cyano substitution at position 5 with enhanced IC50 values against EGFR .
- Validation : Cross-reference with biochemical assays (e.g., ADP-Glo™ kinase assays) to confirm computational predictions .
Q. How can contradictory data on reaction yields in literature be systematically analyzed?
- Root Causes : Variability in catalyst purity (e.g., trace metals in Pd/C), solvent hygroscopicity, or incomplete cyclization.
- Troubleshooting Protocol :
Repeat reactions under inert atmosphere (N2/Ar) to exclude moisture/O2 interference.
Use LC-MS to detect low-abundance intermediates/byproducts.
Optimize via Design of Experiments (DoE) to isolate critical factors (e.g., temperature > reagent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
